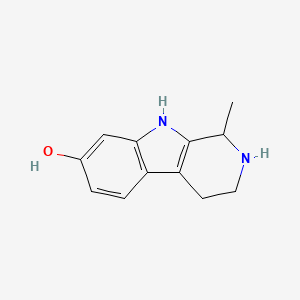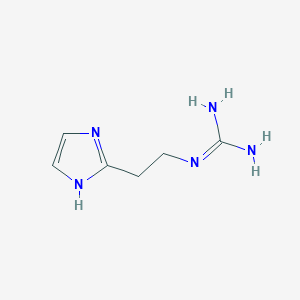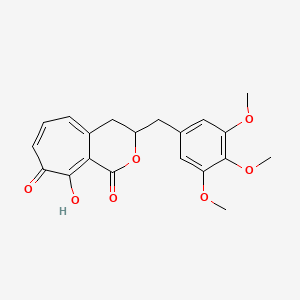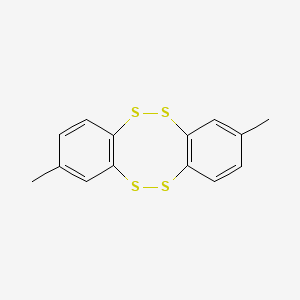![molecular formula C25H30BrN7O3 B12813572 4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide CAS No. 13094-55-8](/img/structure/B12813572.png)
4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 211913 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 211913 typically involves multi-step organic reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. For instance, the synthesis might start with a base compound, followed by a series of reactions such as alkylation, acylation, or cyclization, depending on the desired functional groups and molecular framework.
Industrial Production Methods: In an industrial setting, the production of NSC 211913 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 211913 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
NSC 211913 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which NSC 211913 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
NSC 211913 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 125974 share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: NSC 211913 may exhibit unique binding affinities, stability, or reactivity that make it particularly suitable for certain applications over its analogs.
Propriétés
Numéro CAS |
13094-55-8 |
|---|---|
Formule moléculaire |
C25H30BrN7O3 |
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide |
InChI |
InChI=1S/C25H30BrN7O3/c26-15-22(35)31-17-8-6-16(7-9-17)3-1-5-21(34)30-18-10-12-19(13-11-18)36-14-2-4-20-23(27)32-25(29)33-24(20)28/h6-13H,1-5,14-15H2,(H,30,34)(H,31,35)(H6,27,28,29,32,33) |
Clé InChI |
ASIHWQNYHKFRBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)


![methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12813510.png)

![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)




![N-[(2R,3S,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12813566.png)

